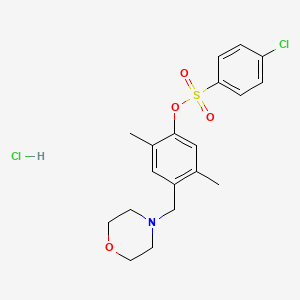

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride

Description

Chemical Structure: The compound features a 4-chlorobenzenesulfonate ester core substituted with 2,5-dimethyl and morpholinomethyl groups, with a hydrochloride counterion. Its molecular formula is inferred as C₁₉H₂₃Cl₂NO₄S based on structural analogs . Applications: Primarily used in industrial settings (e.g., agrochemicals, pharmaceutical intermediates) with 99% purity and packaged in 25 kg drums .

Properties

IUPAC Name |

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzenesulfonate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGPMYMWRSBAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with formaldehyde and morpholine to form the intermediate 2,5-dimethyl-4-(morpholinomethyl)phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial production may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzenesulfonate group.

Oxidation and Reduction: The methyl groups and the morpholinomethyl moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The aromatic rings in the compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride involves its interaction with specific molecular targets. The morpholinomethyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chlorobenzenesulfonate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

4-Fluorobenzenesulfonate Analog

4-Chlorobenzoate Ester Analog

- Structure : Replaces the sulfonate group with a benzoate ester .

- Lower purity (90%) and lab-specific packaging (1g units) indicate use in exploratory chemistry .

- Molecular Data: Property Target Sulfonate Benzoate Analog Molecular Formula C₁₉H₂₃Cl₂NO₄S (inferred) C₂₀H₂₃Cl₂NO₃ Molecular Weight ~420 g/mol (estimated) 396.31 g/mol Key Functional Groups Sulfonate, morpholinomethyl Benzoate, morpholinomethyl

Sulfonyl Chloride Precursor

- Structure: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride lacks the morpholinomethyl group and ester linkage.

Properties :

- Higher reactivity (sulfonyl chloride group) makes it a key intermediate for synthesizing sulfonate esters .

Property Target Compound Sulfonyl Chloride Reactivity Stable sulfonate ester Reactive intermediate Applications End-product Synthesis precursor

Heterocyclic Derivatives with Morpholine

- Examples: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides (): Incorporates a pyrimidine-sulfonamide core, enabling kinase inhibition.

- Contrast :

Key Research Findings

- Industrial vs. Research Use : The target compound’s high purity (99%) and bulk packaging align with industrial-scale applications, while analogs like the fluorinated and benzoate derivatives are confined to research due to lower purity and smaller quantities .

- Substituent Effects: Electron-Withdrawing Groups (Cl/F): Influence solubility and electronic properties; chlorine’s larger size may enhance steric hindrance compared to fluorine . Morpholinomethyl Group: Enhances water solubility and bioavailability, a feature shared with analogs in and .

Biological Activity

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride, with the CAS number 1049729-81-8, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H23Cl2NO4S

- Molar Mass : 432.36 g/mol

- Synonyms : 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 4-chlorobenzene-1-sulfonate hydrochloride

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological potential.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It is believed to interact with neuroprotective pathways similar to those identified in other compounds known for their neuroprotective effects against neurodegenerative diseases.

- Antioxidant Activity : The compound may also function as an antioxidant, potentially mitigating oxidative stress in neuronal cells. This is critical in conditions such as Parkinson's disease and Alzheimer's disease where oxidative damage plays a significant role.

- Enzyme Inhibition : Some studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, thus contributing to its therapeutic potential.

Study 1: Neuroprotective Effects

A study published in PubMed highlighted the neuroprotective effects of compounds structurally similar to this compound. It was shown to alleviate chemical-induced neuronal damage in vitro and improve behavioral outcomes in animal models of Parkinson's disease by activating the NRF2 pathway, which is crucial for cellular defense against oxidative stress .

Study 2: Antioxidant Properties

Research focusing on the antioxidant properties of related compounds demonstrated that they significantly reduced markers of oxidative stress in neuronal cells exposed to harmful agents. The findings suggest that this class of compounds could be beneficial in developing treatments for neurodegenerative disorders .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H23Cl2NO4S |

| Molar Mass | 432.36 g/mol |

| Neuroprotective Activity | Yes |

| Antioxidant Activity | Yes |

| Enzyme Inhibition | Potentially active |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride?

- Methodological Answer : The synthesis typically involves sulfonation and coupling reactions. For example, 4-chloro-2,5-dimethylbenzenesulfonyl chloride (a precursor mentioned in related sulfonate syntheses ) can react with a morpholine-containing phenolic derivative under basic conditions. The hydrochloride salt is formed via acidification (e.g., HCl). Key steps include:

- Sulfonation : Reacting 4-chlorobenzenesulfonyl chloride with a substituted phenol.

- Morpholine incorporation : Introducing the morpholinomethyl group via nucleophilic substitution or Mannich reaction.

- Salt formation : Isolating the hydrochloride salt through crystallization.

- Validation : Purity is confirmed via HPLC (≥98% by area normalization) and mass spectrometry .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, resolving bond lengths, angles, and hydrogen bonding .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., aromatic protons, morpholine methylene groups).

- Thermal analysis : TGA/DSC assesses stability and hydrate/solvate formation.

- Elemental analysis : Validates molecular formula (e.g., C, H, N content) .

Q. What are its primary applications in academic research?

- Methodological Answer :

- Enzyme inhibition studies : The sulfonate group may target serine hydrolases or sulfotransferases.

- Antimicrobial screening : Structural analogs (e.g., chlorinated sulfonates) show activity against Gram-positive bacteria .

- Prodrug development : The morpholine moiety enhances solubility for in vivo pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve low yields during the final coupling step?

- Methodological Answer :

- Optimize reaction conditions : Use polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., KCO) to facilitate nucleophilic substitution.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted sulfonyl chloride.

- Monitor intermediates : TLC or in situ IR spectroscopy tracks reaction progress .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected H NMR peaks)?

- Methodological Answer :

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .

- Dynamic NMR : Resolve conformational exchange in morpholine rings (e.g., chair-to-chair flipping).

- Cross-validation : Compare with structurally analogous compounds (e.g., 4-chloro-N-(2,5-dimethylphenyl) sulfonamides) .

Q. How can polymorphism affect crystallographic studies, and how is it managed?

- Methodological Answer :

- Screening polymorphs : Use solvent recrystallization (e.g., ethanol vs. acetone) to isolate different crystal forms.

- Twinning analysis : SHELXL’s TWIN/BASF commands refine twinned data .

- Temperature-dependent studies : Variable-temperature XRD identifies phase transitions.

Q. What approaches improve aqueous solubility for in vitro bioassays?

- Methodological Answer :

- Salt selection : Hydrochloride salts enhance solubility compared to free bases.

- Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Micellar systems : Incorporate surfactants (e.g., Tween-80) for hydrophobic derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental solubility values?

- Methodological Answer :

- Validate computational models : Adjust COSMO-RS parameters using experimental solubility data from analogs (e.g., 4-amino-2,6-dichlorophenol hydrochloride) .

- Experimental replication : Conduct shake-flask assays at multiple pH levels (2–7.4) to account for ionization effects.

Q. Why do biological activity results vary across studies (e.g., IC values)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Control impurities : Reference standards (e.g., EP Impurities A–C) ensure compound integrity .

- Statistical rigor : Report mean ± SEM with n ≥ 3 replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.